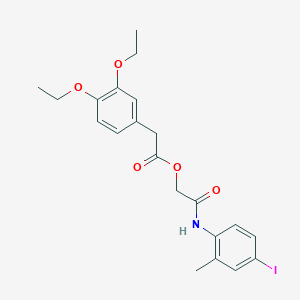![molecular formula C15H16O3 B283995 2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one, also known as coumarin, is a naturally occurring compound found in many plants such as tonka bean, sweet clover, and cinnamon. Coumarin has been extensively studied for its various biological and pharmacological properties.
科学的研究の応用
Coumarin has been extensively studied for its various biological and pharmacological properties. It has been found to possess anticoagulant, anti-inflammatory, antioxidant, antiviral, and anticancer properties. Coumarin has been used as a lead compound for the development of new drugs for the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.
作用機序
The mechanism of action of 2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one is not fully understood. It has been suggested that this compound exerts its biological and pharmacological effects by inhibiting various enzymes such as cytochrome P450, lipoxygenase, and tyrosinase. Coumarin has also been found to interact with various receptors such as the adenosine receptor, the serotonin receptor, and the cannabinoid receptor.
Biochemical and Physiological Effects:
Coumarin has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, scavenge free radicals, and inhibit platelet aggregation. Coumarin has also been found to have a positive effect on glucose metabolism and lipid metabolism.
実験室実験の利点と制限
Coumarin has several advantages and limitations for lab experiments. Its advantages include its low cost, availability, and ease of synthesis. Its limitations include its low solubility in water, instability in acidic and basic solutions, and potential toxicity.
将来の方向性
There are several future directions for the study of 2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one. One direction is the development of new this compound derivatives with improved biological and pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying the biological and pharmacological effects of this compound. Additionally, the potential use of this compound as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease should be explored.
In conclusion, this compound is a naturally occurring compound with various biological and pharmacological properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential as a therapeutic agent for the treatment of various diseases.
合成法
Coumarin can be synthesized by several methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the condensation of salicylaldehyde and acetic anhydride in the presence of a catalyst such as sodium acetate. The Pechmann condensation involves the reaction of a phenol with a β-ketoester in the presence of a catalyst such as sulfuric acid. The Knoevenagel condensation involves the reaction of a phenol with an aldehyde in the presence of a catalyst such as piperidine.
特性
分子式 |
C15H16O3 |
|---|---|
分子量 |
244.28 g/mol |
IUPAC名 |
2,4,8,9-tetramethyl-2,3-dihydrofuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C15H16O3/c1-7-5-12-13(9(3)10(4)15(16)18-12)14-11(7)6-8(2)17-14/h5,8H,6H2,1-4H3 |
InChIキー |
IZOCDEGYCNSNCP-UHFFFAOYSA-N |
SMILES |
CC1CC2=C(O1)C3=C(C=C2C)OC(=O)C(=C3C)C |
正規SMILES |
CC1CC2=C(O1)C3=C(C=C2C)OC(=O)C(=C3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-3-(2-naphthyl)-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283912.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283913.png)
![6-Amino-3-(2-naphthyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283914.png)
![6-Amino-4-(4-bromophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283916.png)
![6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283917.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283918.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283920.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283921.png)


![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B283930.png)
![Dimethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B283931.png)
![6-amino-4-[3-({3-nitro-1H-1,2,4-triazol-1-yl}methyl)-4-methoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283934.png)
![6-Amino-4-{2-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283936.png)
